
(1R)-(+)-Fenchyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-(+)-Fenchyl acetate: is a naturally occurring organic compound classified as a monoterpene ester. It is derived from fenchol, a bicyclic monoterpene alcohol, and acetic acid. This compound is known for its pleasant, camphor-like aroma and is commonly found in essential oils of various plants, including fennel and lavender. It is widely used in the fragrance and flavor industries due to its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1R)-(+)-Fenchyl acetate can be synthesized through the esterification of (1R)-(+)-fenchol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to separate the product from the reaction mixture. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-(+)-Fenchyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (1R)-(+)-fenchol and acetic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: (1R)-(+)-Fenchol and acetic acid.
Reduction: (1R)-(+)-Fenchyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1R)-(+)-Fenchyl acetate is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of plant biochemistry and essential oil composition.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new pharmaceuticals with antimicrobial or anti-inflammatory effects.
Industry: In the fragrance and flavor industries, this compound is used to impart a pleasant aroma to various products, including perfumes, soaps, and food items.
Mecanismo De Acción
The mechanism of action of (1R)-(+)-Fenchyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma.
In biological systems, its antimicrobial and anti-inflammatory effects are thought to be mediated through interactions with cellular membranes and enzymes, although the exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
(1R)-(+)-Fenchol: The parent alcohol from which (1R)-(+)-Fenchyl acetate is derived.
Bornyl acetate: Another monoterpene ester with a similar structure and aroma.
Isobornyl acetate: A structural isomer of bornyl acetate with similar applications in fragrances.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers and related compounds. Its pleasant camphor-like aroma and potential biological activities make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
Clave InChI |
JUWUWIGZUVEFQB-RTYFJBAXSA-N |
SMILES isomérico |
CC(=O)OC1[C@@]2(CCC(C2)C1(C)C)C |
SMILES canónico |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
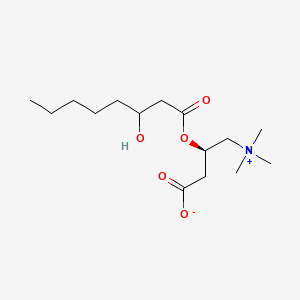

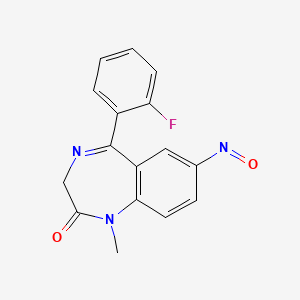
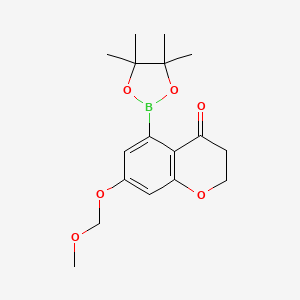
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

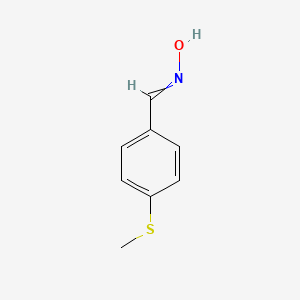
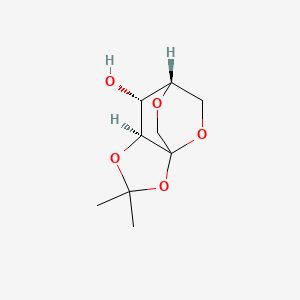
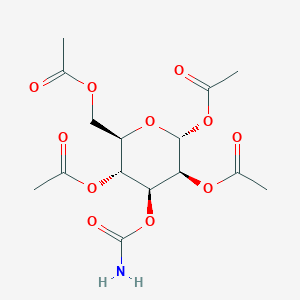

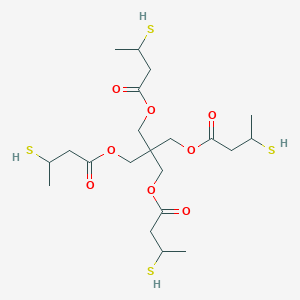
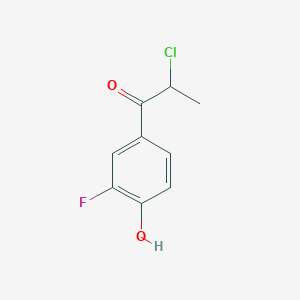
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
